REACTION_CXSMILES
|
COC(OC)[N:4]([CH3:6])[CH3:5].O[CH:10]=[CH:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=1)=[O:13].C(N)=[NH:22].C[O-].[Na+]>C1(C)C=CC=CC=1.C(O)C.O>[N:4]1[CH:5]=[C:11]([C:12]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)=[O:13])[CH:10]=[N:22][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
4-chlorophenyl hydroxyvinyl ketone
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC=CC(=O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C(=N)N
|
Name
|
sodium methylate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is subsequently stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After further subsequent stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the mixture is subsequently stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (ethyl acetate: cyclohexane=3:1; silica gel)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)C(=O)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |